molecular formula C12H18O7 B1272936 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS No. 72653-14-6

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Cat. No.: B1272936
CAS No.: 72653-14-6
M. Wt: 274.27 g/mol
InChI Key: OYYWSHUPASUUHF-UHFFFAOYSA-N
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Description

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is an organic compound with the molecular formula C12H18O7. It is known for its role as an intermediate in organic synthesis and is often used in the preparation of various chemical compounds. This compound is characterized by its white solid powder form and its solubility in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . These factors may include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.

Biochemical Analysis

Biochemical Properties

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid plays a significant role in biochemical reactions, particularly as an intermediate in synthetic pathways. It interacts with various enzymes and proteins, facilitating reactions that involve carbonyl groups. The compound’s structure allows it to participate in esterification and acetylation reactions, which are crucial in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways and gene expression by interacting with key regulatory proteins. This compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . Its impact on cell function includes alterations in energy production and utilization, which are vital for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes allows it to modulate their activity, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at room temperature . Its degradation products can also have significant biochemical effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes without causing adverse effects. At higher doses, it can exhibit toxicity, leading to detrimental effects on cellular function and overall health . Understanding the dosage thresholds is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and esterases, which facilitate its incorporation into larger biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects. Its localization is crucial for its role in modulating cellular processes and maintaining metabolic balance .

Preparation Methods

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be synthesized through the reaction of heptanedioic acid with chloroacetyl ethyl ester in hot acetic acid[2][2]. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid has several scientific research applications:

Comparison with Similar Compounds

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be compared with similar compounds such as:

  • 4-Acetyl-4-(ethoxycarbonyl)pimelic acid
  • 3-Acetyl-3-(ethoxycarbonyl)pentane-1,5-dicarboxylic acid
  • Ethyl 2,2-bis(2-carboxyethyl)acetoacetate

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications .

Properties

IUPAC Name

4-acetyl-4-ethoxycarbonylheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWSHUPASUUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379786
Record name 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72653-14-6
Record name 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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